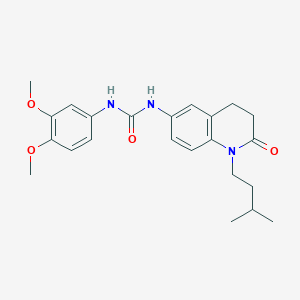
1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a derivative of tetrahydroisoquinoline with a urea functional group. This class of compounds has been identified as selective antagonists of the TRPM8 channel receptor, which is implicated in prostate cancer cell proliferation. The structure-activity relationship studies suggest that the presence of the urea function and the tetrahydroisoquinoline system are crucial for the activity of these compounds against the TRPM8 receptor .
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline-derived ureas involves a three-component reaction. This process includes the use of 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride. The reaction yields 1-(4-haloisoquinolin-1-yl)ureas with good efficiency under mild conditions. Furthermore, a palladium-catalyzed Suzuki-Miyaura coupling reaction can be employed to diversify the 1-(isoquinolin-1-yl)ureas, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a tetrahydroisoquinoline ring system and a urea linkage. The activity of these molecules is highly dependent on the configuration of the substituents. For instance, trans compounds have been found to be more active than their cis isomers. Additionally, aryl substituents at the isoquinoline C-1 position are preferred over alkyl groups for enhanced activity. Electron-withdrawing substituents on the aryl group also contribute to higher activities .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The urea group can participate in hydrogen bonding, which may be relevant to its interaction with the TRPM8 receptor. The halogenated derivatives obtained from the three-component reaction can undergo further chemical transformations, such as the Suzuki-Miyaura coupling, to introduce various substituents that can fine-tune the biological activity of the final compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea are not detailed in the provided papers, it can be inferred that the compound's solubility, stability, and reactivity would be influenced by the presence of the dimethoxyphenyl and isopentyl groups. The dimethoxyphenyl group may increase the compound's solubility in organic solvents, while the isopentyl group could affect the molecule's lipophilicity, potentially influencing its bioavailability and distribution within biological systems .
Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis of complex quinazoline and tetrahydroquinoline derivatives, which are of interest due to their potential biological activities. For example, studies have demonstrated the synthesis of quino[1,2-c]quinazolines and related compounds through reactions involving intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines. These synthetic pathways are significant for developing novel compounds with potential therapeutic applications (Phillips & Castle, 1980).
Drug Metabolism and P-glycoprotein Inhibition
Another area of research focuses on the metabolism of compounds like HM-30181, a new P-glycoprotein inhibitor. Understanding the metabolic pathways of such compounds in vivo, which include processes like O-demethylation and hydroxylation, is crucial for drug development and the design of more effective therapeutic agents (Paek et al., 2006).
Biological Activities
Tetrahydroisoquinoline derivatives have been identified as selective antagonists for specific receptors like TRPM8, which are implicated in prostate cancer. Understanding the structure-activity relationships of these compounds aids in designing targeted therapies for cancer treatment (De Petrocellis et al., 2016).
Chemical Interaction and Complexation
Research into macrocyclic bis(ureas) highlights their ability to form complexes with anions, showcasing the potential of similar compounds for applications in molecular recognition and sensor development (Kretschmer et al., 2014).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-15(2)11-12-26-19-8-6-17(13-16(19)5-10-22(26)27)24-23(28)25-18-7-9-20(29-3)21(14-18)30-4/h6-9,13-15H,5,10-12H2,1-4H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEDHSCDCFBZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

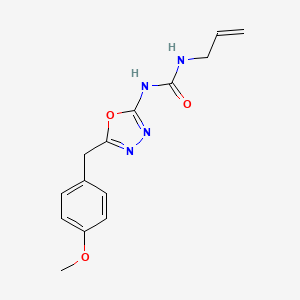
![2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2502202.png)
![(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2502203.png)
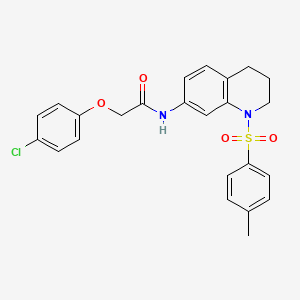


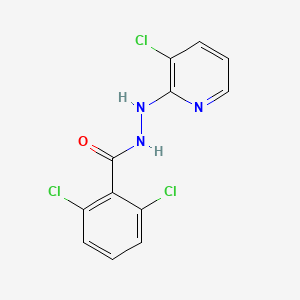
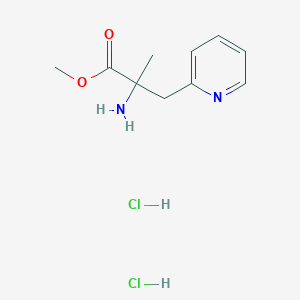
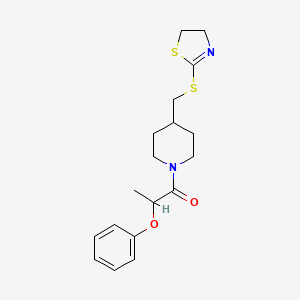
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)
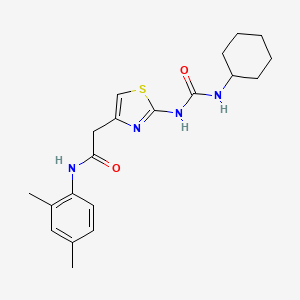
![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)
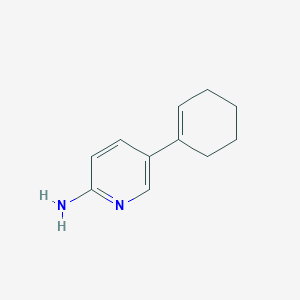
![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)